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The Discovery and Isolation of Reuterin: A
Technical Guide

An In-depth Exploration of Glycerol Fermentation
for the Production of a Broad-Spectrum
Antimicrobial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and
production of reuterin, a potent broad-spectrum antimicrobial compound derived from the
glycerol fermentation by Lactobacillus reuteri. This document details the underlying biochemical
pathways, comprehensive experimental protocols for production and purification, and
guantitative data to support research and development efforts.

Introduction

Reuterin (3-hydroxypropionaldehyde or 3-HPA) is a powerful antimicrobial agent produced by
certain strains of the probiotic bacterium Lactobacillus reuteri during the anaerobic fermentation
of glycerol.[1] First described in the late 1980s, reuterin has garnered significant interest due
to its wide range of activity against pathogenic bacteria (both Gram-positive and Gram-
negative), fungi, and protozoa.[1][2][3] This makes it a promising candidate for applications in
food preservation and as a potential therapeutic agent.[1][4] Reuterin exists in a dynamic
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equilibrium with its hydrated monomer and a cyclic dimer in aqueous solutions.[5][6] The
antimicrobial activity is largely attributed to the aldehyde group of 3-HPA, which is highly
reactive and can induce oxidative stress in target cells by modifying thiol groups in proteins and
small molecules.[5][7]

Biochemical Pathway of Reuterin Production

The synthesis of reuterin is a key part of the metabolic pathway that allows L. reuteri to utilize
glycerol as an external electron acceptor, regenerating NAD+ from NADH.[5] This process is
catalyzed by a coenzyme B12-dependent glycerol dehydratase. The core of this pathway
involves the conversion of glycerol to 3-hydroxypropionaldehyde (reuterin). A portion of the
reuterin is then further reduced to 1,3-propanediol.

Glycerol Glycerol Dehydratase Dehydration Reuterin (3-HPA) Reduction »-{ 1,3-Propanediol

Click to download full resolution via product page

Caption: Metabolic pathway of glycerol fermentation to reuterin and 1,3-propanediol by
Lactobacillus reuteri.

Experimental Protocols

The production and isolation of reuterin is typically achieved through a two-step fermentation
process followed by purification.

I. Production of Reuterin

This phase involves the cultivation of a reuterin-producing L. reuteri strain to generate
sufficient biomass, followed by the fermentation of glycerol with the harvested cells.

A. Cultivation of Lactobacillus reuteri

 Strain Activation: A cryopreserved stock of a known reuterin-producing L. reuteri strain (e.g.,
DSM 20016, DSM 17938) is inoculated into De Man, Rogosa and Sharpe (MRS) broth.[1]
The culture is incubated at 37°C for 24 hours under static or anaerobic conditions.[1]
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e Biomass Production: The activated culture is subcultured into a larger volume of MRS broth.
For potentially higher productivity, gMRS broth containing 20 mM glycerol can be used.[1][8]
The culture is incubated at 37°C until it reaches the late logarithmic or early stationary phase
of growth, which is typically between 16-24 hours.[1]

o Cell Harvesting: The bacterial cells are harvested by centrifugation (e.g., 9800 x g for 10
minutes).[1]

o Cell Washing: The cell pellet is washed twice with a sterile phosphate buffer (e.g., 50 mM
sodium phosphate, pH 7.4) to remove any residual media components.[1]

B. Glycerol Fermentation

o Cell Suspension: The washed cell pellet is resuspended in a sterile glycerol solution. The
concentration of glycerol can be optimized, with studies showing effective production at
concentrations ranging from 200 mM to 600 mM.[8][9][10]

 Incubation: The cell suspension is incubated under anaerobic conditions at a controlled
temperature, typically between 30°C and 37°C, for a period of 1 to 24 hours.[11][12][13]

o Supernatant Collection: After incubation, the suspension is centrifuged to pellet the bacterial
cells. The resulting supernatant, which contains the reuterin, is carefully collected.[5][14]

Il. Isolation and Purification of Reuterin

The collected supernatant can be used directly in some applications, or reuterin can be further
purified.

 Filtration: The reuterin-containing supernatant is filter-sterilized using a 0.22 um pore-size
membrane filter to remove any remaining bacterial cells.[14]

o Chromatography: High-performance liquid chromatography (HPLC) is a common method for
purifying reuterin.[4][5][15][16] A silica gel 60 column can also be utilized for purification.[8]

o HPLC Conditions (Example): An Aminex HPX-87H ion exclusion column can be used with
a mobile phase of dilute sulfuric acid (e.g., 10 mM) at room temperature with a flow rate of
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0.6 ml/min.[5] Detection can be achieved using UV absorbance (210 nm) and refractive
index detectors.[5]

o Silica Gel Chromatography (Example): A silica gel 60 column can be equilibrated with an
acetonitrile/water mixture (e.g., 70:30 v/v). The cell-free supernatant is applied to the
column, and reuterin is eluted with the same solvent.[8]

lll. Quantification of Reuterin

Accurate quantification of reuterin is crucial for process optimization and characterization of its
biological activity.

A. Colorimetric Method

This method is based on the reaction of acrolein, a dehydration product of 3-HPA, with
tryptophan.[8]

o A sample of the reuterin solution is mixed with ethanol and a tryptophan solution.

o Concentrated hydrochloric acid is added, and the mixture is incubated at 40°C for 30
minutes.[8]

e The absorbance is then measured at 560 nm.[5][8]
B. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more direct and specific method for quantifying reuterin.[1] The conditions
are similar to those used for purification, and quantification is achieved by comparing the peak
area to a standard curve.

Experimental Workflow Diagram
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Caption: Experimental workflow for the production, isolation, and quantification of reuterin.
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Quantitative Data Summary

The yield of reuterin is influenced by several factors, including the specific L. reuteri strain,
initial glycerol concentration, biomass concentration, pH, and temperature.

E in Production Under Vari ~ondii

] Initial Reuterin
L. reuteri . Temperat . Referenc
. Glycerol Biomass pH Yield
Strain ure (°C) e
(mM) (mM)
WBBO05 200 - 20 - ~120 [8]
DPC16 300 21 g/L 30 6.2 - [12][17]
DSM 8 log
100 37 - 68.39 [18]
20016 CFU/mL
DSM 8 log
100 37 - 30.00 [18]
17938 CFU/mL
330.2 =
PTA4_C4 600 - 25 - [9][10]
14.9
156.9 =
PT6_F1 600 - 25 - [9][10]
11.0
SD2112 600 - 25 - 432.9+9.0 [9][10]

Antimicrobial Activity of Reuterin (MIC Values)

The minimum inhibitory concentration (MIC) of reuterin has been determined for a variety of
microorganisms.
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Microorganism MIC Range (mM) Reference
Escherichia coli 7-15 [2]
Lactobacillus spp. 15-40 [2]
Bacteroides vulgatus <19 [2]
Clostridium difficile <19 [2]
Bifidobacterium spp. 19-38 [2]
Penicillium camemberti 0.125 [8]
Conclusion

The production of reuterin from glycerol by Lactobacillus reuteri represents a fascinating and
potentially valuable biotechnological process. The detailed protocols and quantitative data
presented in this guide provide a solid foundation for researchers and drug development
professionals to explore the full potential of this broad-spectrum antimicrobial compound.
Further research into optimizing fermentation conditions, scaling up production, and exploring
novel applications will be crucial in harnessing the benefits of reuterin for human health and
food safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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